2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide
Description
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound that features a benzamide core substituted with a bromo group, a cyanobenzyl sulfanyl group, and a benzothiazolyl group
Properties
IUPAC Name |
2-bromo-N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN3OS2/c23-18-8-4-3-7-17(18)21(27)25-16-9-10-19-20(11-16)29-22(26-19)28-13-15-6-2-1-5-14(15)12-24/h1-11H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDMOUBAWZBAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 2-(bromomethyl)benzonitrile: This intermediate can be synthesized by brominating o-tolunitrile using bromine in the presence of a catalyst.
Synthesis of 2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazole: This step involves the reaction of 2-(bromomethyl)benzonitrile with 2-mercaptobenzothiazole in the presence of a base such as potassium carbonate.
Formation of the final compound: The final step involves the acylation of the benzothiazole derivative with 2-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol.
Condensation reactions: The benzamide group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Nucleophilic substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include thiol derivatives.
Scientific Research Applications
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological pathways involving sulfanyl and benzothiazole groups.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and sulfanyl groups can play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(bromomethyl)benzonitrile
- 2-mercaptobenzothiazole
- 2-bromobenzoyl chloride
Uniqueness
2-bromo-N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a benzamide moiety in the same molecule is relatively rare and can lead to unique interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
